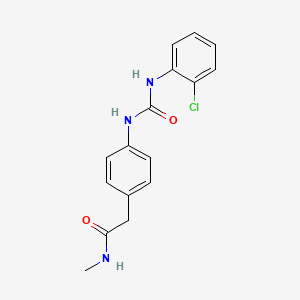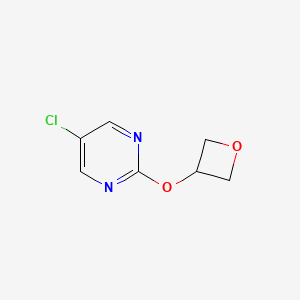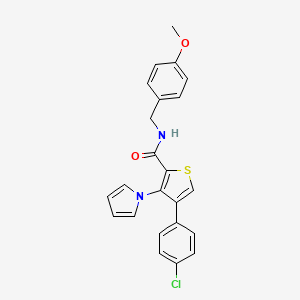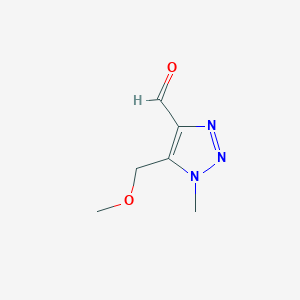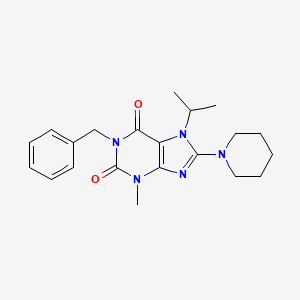![molecular formula C16H16N4O3 B2635328 methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1708251-24-4](/img/structure/B2635328.png)
methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are part of many biologically active compounds and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes . For example, 3-aryl-5-propyl-1,2,4-oxadiazole can be synthesized by the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole .Molecular Structure Analysis
1,2,4-Oxadiazoles have four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazoles can vary depending on the substituents on the ring. For instance, the bromine-containing 1,3,4-oxadiazoles can undergo substitution reactions to introduce other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-oxadiazole derivative would depend on its structure and substituents. For instance, N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a solid with a molecular weight of 191.66 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods and Structural Characterization Various methods for the synthesis and structural characterization of compounds related to methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate have been explored. For instance, the synthesis of novel pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate and their subsequent transformation into substituted 1,3,4-oxadiazoles and 5-amino pyrazole-4-carboxylate derivatives have been reported. These compounds were characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectra, ensuring their structural integrity (Siddiqui et al., 2013). Furthermore, the synthesis of novel pyrazole integrated 1,3,4-oxadiazoles has been described, demonstrating the versatility in synthesizing related compounds. These were characterized by analytical and spectral methods, underlining the importance of thorough analysis in confirming the structures of such complex molecules (Ningaiah et al., 2014).
Biological Applications
Antimicrobial Activities The antimicrobial properties of related compounds have been a significant area of research. Various novel oxadiazoles and pyrazoles, including those with benzofuran moieties, have been synthesized and their antibacterial and antifungal activities against various organisms such as Gram-positive, Gram-negative bacteria, and fungi have been evaluated, showcasing their potential in medical applications (N. Siddiqui et al., 2013; N. P. Rai et al., 2009).
Insecticidal Activities Studies have also been conducted on the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings. These compounds have shown promising insecticidal activities against pests such as the diamondback moth, suggesting their potential use in agricultural pest control (Qi et al., 2014).
Pharmacological Evaluation The pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives has been explored, with studies focusing on toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide valuable insights into the medicinal applications of these compounds, emphasizing their role in drug discovery and development (M. Faheem, 2018).
Mecanismo De Acción
Target of Action
Pyrazoles and oxadiazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities
Mode of Action
The mode of action of pyrazoles and oxadiazoles often involves interactions with enzymes or receptors in the body, leading to changes in cellular processes
Biochemical Pathways
Pyrazoles and oxadiazoles can affect various biochemical pathways depending on their specific structures and targets
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure. Pyrazoles and oxadiazoles can have diverse ADME properties
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Pyrazoles and oxadiazoles can have diverse effects
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-3-4-14-17-15(19-23-14)11-5-7-12(8-6-11)20-10-9-13(18-20)16(21)22-2/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBCTBOOEISBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2635247.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B2635248.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2635249.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![N-(2,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2635255.png)
![N1-(5-methoxybenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2635258.png)
